molecular formula C7H5Cl2NO B8770442 4-Chloro-6-methylnicotinoyl chloride

4-Chloro-6-methylnicotinoyl chloride

Cat. No. B8770442
M. Wt: 190.02 g/mol
InChI Key: KCZJYNCZZBREHJ-UHFFFAOYSA-N
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Patent
US07863269B2

Procedure details

4-Hydroxy-6-methylnicotinic acid (5 g) was dissolved in abs. DCM (30 ml) and treated with 10 drops of DMF. Oxalyl chloride (15 ml) was carefully added dropwise to this mixture. After stirring for four hours and allowing to stand overnight, the solvent was stripped off and for further drying the mixture was attached to the high vacuum. The 4-chloro-6-methylnicotinoyl chloride obtained (8 g) was dissolved in abs. DCM (160 ml). After cooling to 0° C., a 40% strength methanolic methylamine solution (66 ml) was added dropwise in the course of 15 min. After removal of the cooling, the mixture was additionally stirred at RT for 2 h. After addition of water (150 ml), it was extracted with DCM (three times). The combined organic phases were dried over sodium sulfate, filtered and concentrated. 4.4 g of the desired compound were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1C(C(O)=O)=[CH:6][N:5]=[C:4]([CH3:11])[CH:3]=1.[C:12](Cl)(=O)[C:13]([Cl:15])=[O:14].C(Cl)[Cl:19]>CN(C=O)C>[Cl:19][C:2]1[C:12]([C:13]([Cl:15])=[O:14])=[CH:6][N:5]=[C:4]([CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC(=NC=C1C(=O)O)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
for further drying the mixture

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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